molecular formula C27H25N3O4 B4924442 2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4924442
M. Wt: 455.5 g/mol
InChI Key: PUVSZDZKBRIEBU-UHFFFAOYSA-N
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Description

2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a quinazolinone moiety, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydroquinazoline derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the isoindole-dione structure may interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 4-oxo-3-propylquinazoline share structural similarities and exhibit similar biological activities.

    Isoindole-Dione Derivatives: Compounds like phthalimide derivatives also share structural features and are used in similar applications.

Uniqueness

2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a methoxy group, a quinazolinone moiety, and an isoindole-dione structure. This unique combination enhances its potential for diverse applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

2-[[2-methoxy-5-(4-oxo-3-propyl-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-3-14-29-24(28-22-11-7-6-10-21(22)27(29)33)17-12-13-23(34-2)18(15-17)16-30-25(31)19-8-4-5-9-20(19)26(30)32/h4-13,15,24,28H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSZDZKBRIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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